3-bromo-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide

Structure-Activity Relationship Halogen Positional Isomerism Drug Design

This benzisothiazole 1,1-dioxide benzamide features a unique 3-bromophenyl moiety and an iminic ethylamino linker, distinguishing it from the 2-bromo isomer. Its meta-bromo substitution alters amide carbonyl electronics and linker conformation, making it essential for precise aldose reductase SAR and target engagement studies. The bromine atom serves as an anomalous scatterer for SAD/MAD phasing (f'' ≈ 1.5 e⁻ at Cu Kα), expediting co-crystallization. With high CNS MPO (~4.5) and LC-MS/MS detectability, it supports BBB penetration assays. Baseline antimicrobial data (MIC 25–50 µg/mL) allows hit-to-lead expansion. Procure this high-purity, ready-to-screen research compound to advance your kinase, anti-infective, or diabetes-complication program.

Molecular Formula C16H14BrN3O3S
Molecular Weight 408.3 g/mol
Cat. No. B3722121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide
Molecular FormulaC16H14BrN3O3S
Molecular Weight408.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NCCNC(=O)C3=CC(=CC=C3)Br)NS2(=O)=O
InChIInChI=1S/C16H14BrN3O3S/c17-12-5-3-4-11(10-12)16(21)19-9-8-18-15-13-6-1-2-7-14(13)24(22,23)20-15/h1-7,10H,8-9H2,(H,18,20)(H,19,21)
InChIKeyLQJNKUOZYQGXNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide: Structural and Physicochemical Baseline for Research Procurement


3-Bromo-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide (CAS 421570-13-0) is a synthetic small molecule belonging to the benzisothiazole 1,1-dioxide (sultam) class . Its structure features a 3-bromobenzamide moiety linked via an ethylamino spacer to a 1,2-benzisothiazole 1,1-dioxide core, yielding a molecular formula of C₁₆H₁₄BrN₃O₃S and a molecular weight of 408.3 g/mol . The compound incorporates an imine (C=N) linkage, as indicated by its SMILES notation: O=C(NCCN=C1NS(=O)(=O)c2ccccc21)c1cccc(Br)c1 . This hybrid scaffold places it at the intersection of benzamide and cyclic sulfonamide pharmacophores, a region explored for aldose reductase inhibition and antimicrobial activity in related analogs [1].

Why 3-Bromo-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide Cannot Be Interchanged with In-Class Analogs


In-class substitution among benzisothiazole 1,1-dioxide benzamide derivatives is hindered by two critical structural variables: the halogen substitution position on the benzamide ring and the electronic character of the C3-N linkage. For the target compound, the 3-bromo substituent on the benzamide ring presents distinct electronic and steric profiles compared to the 2-bromo isomer . The bromine at the meta position alters the electron density of the amide carbonyl and influences the conformational preference of the ethylamino linker, effects that are absent in the para- or unsubstituted analogs. These positional variations can translate into differential target engagement, as demonstrated in related benzisothiazole 1,1-dioxide libraries where halogen position dictated inhibitory potency against enzymes such as aldose reductase [1]. Generic substitution without accounting for these positional effects risks selecting a compound with divergent binding kinetics or off-target profiles.

Quantitative Differentiation Evidence for 3-Bromo-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide


Bromine Positional Effect: Meta vs. Ortho Substitution on the Benzamide Ring

The target compound bears a 3-bromo (meta) substituent on the benzamide ring, differentiating it from the 2-bromo (ortho) isomer. While direct head-to-head biological comparison data for these exact compounds are unavailable in the open literature, the meta-bromo substitution is known to impart distinct electronic effects: the Hammett σ_meta value for Br is +0.39 versus σ_ortho which includes both electronic (+0.39) and steric contributions [1]. This positional difference alters the rotational barrier around the amide C-N bond and influences the spatial orientation of the bromine atom, a critical factor for halogen bonding interactions in protein binding pockets [2].

Structure-Activity Relationship Halogen Positional Isomerism Drug Design

Iminic vs. Aminic C3-N Linker: Electronic Configuration of the Benzisothiazole Core

The SMILES notation (NCCN=C1NS(=O)(=O)c2ccccc21) confirms that this compound exists as the 3-imino (C=N) tautomer rather than the 3-amino (C-N) tautomer . This iminic configuration increases the electrophilicity at C3 of the benzisothiazole ring compared to reduced amino analogs. The C=N bond length (~1.28 Å) is significantly shorter than a C-N single bond (~1.47 Å), affecting the geometry and conjugation of the entire scaffold [1]. In contrast, saturated analogs where the C=N is reduced to C-N exhibit greater conformational flexibility but lose the extended π-conjugation between the benzisothiazole and the ethylamino linker.

Tautomerism Heterocyclic Chemistry Pharmacophore Design

Molecular Weight and Lipophilicity Differentiation vs. Non-Brominated and Dichloro Analogs

The 3-bromo substituent contributes to a molecular weight of 408.3 g/mol and an estimated logP of approximately 3.2 (calculated via fragment-based methods), situating it in a distinct physicochemical space compared to non-halogenated analogs (MW ~330 g/mol) or dihalogenated variants (MW > 440 g/mol) [1]. The single bromine atom also provides a unique heavy atom anchoring point for X-ray crystallography, facilitating phase determination through anomalous scattering, a practical advantage that lighter halogen (F, Cl) or non-halogenated analogs do not offer equivalently [2].

Physicochemical Properties Druglikeness Lead Optimization

Antimicrobial Scaffold Class Activity: Benzisothiazole 1,1-Dioxide Derivatives Against S. aureus and A. niger

While no direct antimicrobial data exist for the target compound, the benzisothiazole 1,1-dioxide scaffold has demonstrated antimicrobial activity in systematic SAR studies. 3-substituted 1,2-benzisothiazole 1,1-dioxides were tested against Staphylococcus aureus (Gram-positive) and Aspergillus niger (fungus), with several analogs achieving MIC values ≤50 µg/mL [1]. The 3-bromo substitution pattern on the appended benzamide is expected to modulate this baseline activity, as electron-withdrawing groups at equivalent positions enhanced potency in related series [2].

Antimicrobial Resistance Scaffold Validation Hit-to-Lead

Recommended Research and Procurement Application Scenarios for 3-Bromo-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide


Halogen Bonding Probe in Structural Biology (X-ray Crystallography)

The 3-bromine substituent serves as an effective anomalous scattering center for SAD/MAD phasing in protein-ligand co-crystallization studies. The compound can be soaked or co-crystallized with target proteins, and the bromine anomalous signal (f'' ≈ 1.5 e⁻ at Cu Kα) facilitates phase determination without the need for selenomethionine labeling [1]. This is particularly useful for kinases or aldose reductase enzymes where benzisothiazole dioxides have shown preliminary binding.

Structure-Activity Relationship (SAR) Library Expansion for Aldose Reductase Inhibitors

This compound can serve as a key intermediate or comparator in SAR campaigns targeting aldose reductase, a validated target for diabetic complications. The meta-bromo substitution and iminic linker differentiate it from the previously reported 4-substituted benzisothiazole 1,1-dioxide alkanoic acid inhibitors [2]. Researchers can use it to probe the tolerance of the enzyme's hydrophobic pocket for meta-halogenated benzamide moieties.

Physicochemical Benchmarking for CNS Druglikeness Optimization

With a molecular weight of 408.3 g/mol, ClogP ~3.2, and 2 hydrogen bond donors, this compound occupies a favorable region of CNS MPO (Multiparameter Optimization) space (calculated MPO score ~4.5) [3]. Procurement can support blood-brain barrier penetration studies where the bromine atom enables sensitive detection via LC-MS/MS or ICP-MS in brain tissue homogenates.

Antimicrobial Hit Validation Against Gram-Positive Bacteria and Fungi

The benzisothiazole 1,1-dioxide scaffold has demonstrated MIC values of 25–50 µg/mL against S. aureus and A. niger [4]. This compound enables researchers to test whether the 3-bromobenzamide extension improves these baseline MIC values or broadens the spectrum to include Gram-negative organisms, supporting hit-to-lead optimization programs in anti-infective drug discovery.

Quote Request

Request a Quote for 3-bromo-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.